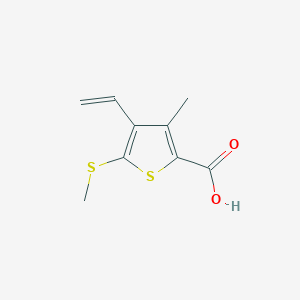

3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid

Vue d'ensemble

Description

3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H10O2S2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cycloaddition reactions involving vinylthiophenes have been studied, demonstrating the potential of these compounds in producing various products such as methyl benzo[b]thiophen-7-carboxylate and its dihydroderivative, the naphtho[a,b]dithiophen, and the novel ethano bridged benzo[b]thiophen (Abarca, Ballesteros, Enriquez, & Jones, 1987).

Methyl 3-hydroxythiophene-2-carboxylate reactions show a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, suggesting applications in synthesizing ethers of thiotetronic acids (Corral & Lissavetzky, 1984).

The preparation of esters and amides of thieno[2,3‐d]pyrimidine-6-carboxylic acids has been described, indicating the relevance of similar compounds in synthesizing various derivatives for potential applications in medicinal chemistry (Santilli, Kim, & Wanser, 1971).

Studies on isothiazoles, like the preparation of 3-arylisothiazole-4-carboxylic acids, suggest the potential of similar thiophene derivatives in synthesizing novel compounds with possible pharmaceutical applications (Naito, Nakagawa, & Takahashi, 1968).

Research on polythiophenes with carboxylate side chains and vinylene linkers indicates their use in applications like polymer solar cells, highlighting the significance of similar carboxylate-containing thiophene derivatives in materials science (Wang et al., 2018).

Propriétés

IUPAC Name |

4-ethenyl-3-methyl-5-methylsulfanylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S2/c1-4-6-5(2)7(8(10)11)13-9(6)12-3/h4H,1H2,2-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBMYUZFQKZPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C=C)SC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381131 | |

| Record name | 4-Ethenyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-63-8 | |

| Record name | 4-Ethenyl-3-methyl-5-(methylthio)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

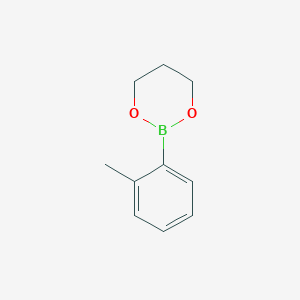

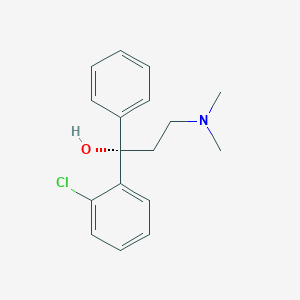

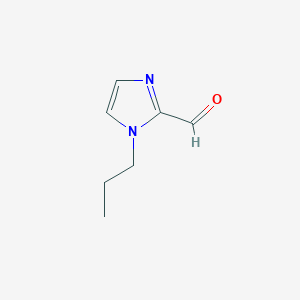

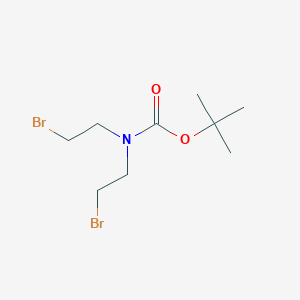

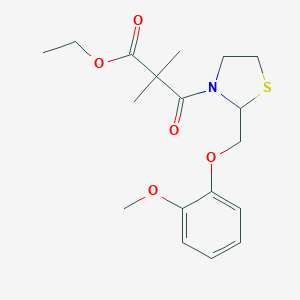

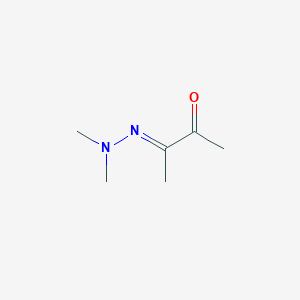

Feasible Synthetic Routes

Q1: How does 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid (VTCA) contribute to the removal of mercury from water?

A1: VTCA serves as the functional monomer in the creation of a molecularly imprinted polymer (MIP) designed for mercury removal []. During polymerization, VTCA interacts with either Hg2+ or CH3Hg+ ions, which act as templates. This process creates specific binding sites within the polymer matrix that are complementary in size, shape, and chemical functionality to the target mercury species []. When the MIP is introduced to mercury-contaminated water, these tailored binding sites selectively capture and retain mercury ions, effectively removing them from the solution.

Q2: What makes VTCA a suitable choice for creating a molecularly imprinted polymer (MIP) for mercury removal?

A2: VTCA possesses structural features that make it well-suited for this application. The carboxylic acid group (COOH) can potentially form strong complexes with mercury ions []. Additionally, the presence of sulfur atoms in both the thiophene ring and the methylthio group can further enhance binding affinity through soft-soft interactions with mercury, a soft Lewis acid. This combination of chemical functionalities within VTCA allows for the creation of highly selective binding sites within the MIP, enabling efficient and targeted mercury removal from aqueous environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B67665.png)

![4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B67678.png)

![4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B67682.png)

![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)